2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine: , also known by its systematic IUPAC name, is a complex organic compound with a unique structure. Let’s break down its components:
-
2-(3-Bromo-4-methoxyphenyl): : This part of the compound consists of a bromine-substituted phenyl ring with a methoxy group (OCH₃) at the para position (position 4). The bromine atom (Br) is attached to the phenyl ring at position 3.
-
3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine: : This portion contains a thiazolidine ring (a five-membered heterocycle containing sulfur) fused with a sulfonyl group (SO₂) and a methyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes:
-
Thiazolidine Synthesis
- Thiazolidine can be synthesized by cyclization of a primary amine with a thiol (mercaptan) in the presence of an acid catalyst. In this case, the thiol would be a sulfonic acid derivative.
- The reaction involves the formation of a C-S bond, resulting in the thiazolidine ring.
-
Aryl Bromination
- The bromination of the phenyl ring can be achieved using bromine or a brominating agent (e.g., N-bromosuccinimide, NBS).
- The bromine atom is introduced at the desired position (ortho, meta, or para) on the phenyl ring.
Industrial Production:
- Information on industrial-scale production methods for this specific compound is limited. it is likely that custom synthesis or contract research organizations (CROs) would handle its preparation.
Chemical Reactions Analysis
Oxidation: The sulfonyl group (SO₂) can undergo oxidation to form a sulfone (SO₂R), where R represents an organic substituent.
Reduction: Reduction of the sulfonyl group can yield a sulfide (RSO₂R).
Substitution: The bromine atom can participate in substitution reactions, such as nucleophilic aromatic substitution (S(N)Ar).
Common Reagents and Conditions:
Bromination: NBS, light or heat
Thiazolidine Formation: Amine, thiol, acid catalyst
Sulfonyl Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Sulfonyl Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Scientific Research Applications
Medicinal Chemistry: Investigating potential pharmaceutical applications due to the unique structure and potential biological activity.
Organic Synthesis: Used as a building block for more complex molecules.
Materials Science:
Mechanism of Action
- The exact mechanism of action for this compound would depend on its specific targets. It may interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C17H18BrNO3S2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-(3-methylphenyl)sulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C17H18BrNO3S2/c1-12-4-3-5-14(10-12)24(20,21)19-8-9-23-17(19)13-6-7-16(22-2)15(18)11-13/h3-7,10-11,17H,8-9H2,1-2H3 |
InChI Key |
WSVKDVSVEMOVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.